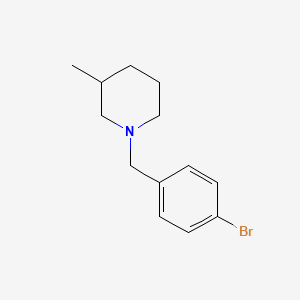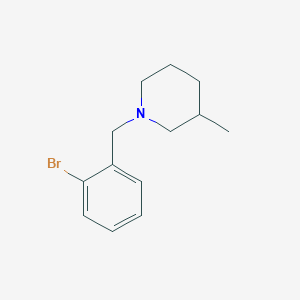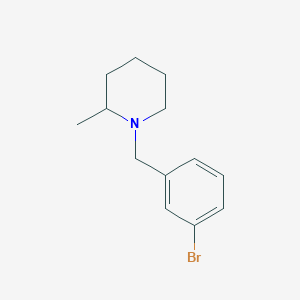
1-(4-Bromobenzyl)-3-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromobenzyl)-3-methylpiperidine is an organic compound that belongs to the class of piperidines Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Bromobenzyl)-3-methylpiperidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromobenzyl chloride with 3-methylpiperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromobenzyl)-3-methylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include sodium azide, sodium thiolate, and alkoxides. Reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are usually performed in acidic or basic aqueous solutions.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are used in solvents such as ether or tetrahydrofuran (THF).
Major Products:
Substitution Reactions: Products include substituted piperidines with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include ketones, aldehydes, and carboxylic acids.
Reduction Reactions: Products include amines and alcohols.
Aplicaciones Científicas De Investigación
1-(4-Bromobenzyl)-3-methylpiperidine has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic properties, including its use in the development of drugs for neurological disorders and cancer.
Industry: It is used in the production of specialty chemicals, including dyes, fragrances, and polymers.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromobenzyl)-3-methylpiperidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The bromobenzyl group can enhance binding affinity and selectivity for specific targets, while the piperidine ring provides structural stability and modulates the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
1-(4-Bromobenzyl)-3-methylpiperidine can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)-3-methylpiperidine: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-(4-Fluorobenzyl)-3-methylpiperidine: Contains a fluorine atom, which can influence its chemical properties and interactions with biological targets.
1-(4-Methylbenzyl)-3-methylpiperidine:
The uniqueness of this compound lies in the presence of the bromine atom, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
IUPAC Name |
1-[(4-bromophenyl)methyl]-3-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c1-11-3-2-8-15(9-11)10-12-4-6-13(14)7-5-12/h4-7,11H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUVGDBTIZIQQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(3-hydroxyphenyl)formamido]propanoate](/img/structure/B7857979.png)




![1-[5-Bromo-2-(prop-2-en-1-yloxy)phenyl]ethan-1-one](/img/structure/B7858022.png)



![Methyl 1-[(3-chlorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7858056.png)


